2-(4-(Bromomethyl)phenyl)pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

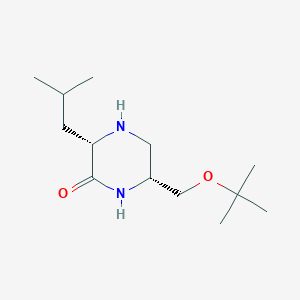

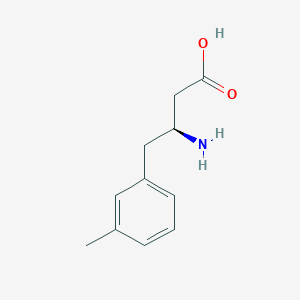

Le bromhydrate de 2-(4-(bromométhyl)phényl)pyridine est un composé organique qui appartient à la classe des dérivés de la pyridine. Il se caractérise par la présence d'un groupe bromométhyle lié à un cycle phényle, qui est lui-même lié à un cycle pyridine. Ce composé est souvent utilisé en synthèse organique et a des applications dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du bromhydrate de 2-(4-(bromométhyl)phényl)pyridine implique généralement la bromation de la 2-(4-méthylphényl)pyridine. La réaction est effectuée à l'aide de brome ou d'un agent bromant tel que la N-bromosuccinimide (NBS) en présence d'un solvant comme le dichlorométhane. Les conditions de réaction comprennent généralement la température ambiante et un temps de réaction de plusieurs heures.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction afin d'assurer un rendement et une pureté élevés. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne.

Types de réactions :

Réactions de substitution : Le groupe bromométhyle dans le bromhydrate de 2-(4-(bromométhyl)phényl)pyridine peut subir des réactions de substitution nucléophile. Les nucléophiles courants comprennent les amines, les thiols et les alcoolates.

Réactions d'oxydation : Le composé peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réactions de réduction : La réduction du groupe bromométhyle peut être obtenue à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour former le dérivé méthylique correspondant.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs comme l'azoture de sodium (NaN3) ou le thiolate de sodium (NaSR) dans des solvants comme le diméthylformamide (DMF) à des températures élevées.

Oxydation : Le permanganate de potassium (KMnO4) en milieu aqueux ou acide à température ambiante.

Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre à basse température.

Principaux produits :

Substitution : Formation d'azides, de thiols ou d'éthers.

Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.

Réduction : Formation de dérivés méthyliques.

Applications De Recherche Scientifique

Le bromhydrate de 2-(4-(bromométhyl)phényl)pyridine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.

Biologie : Employé dans l'étude des voies biologiques et comme réactif de marquage dans les dosages biochimiques.

Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de composés ayant des propriétés thérapeutiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du bromhydrate de 2-(4-(bromométhyl)phényl)pyridine implique sa capacité à agir comme un électrophile en raison de la présence du groupe bromométhyle. Cette nature électrophile lui permet de réagir avec des nucléophiles, conduisant à la formation de divers produits substitués. Le composé peut également participer à des réactions redox, où il subit une oxydation ou une réduction selon les réactifs et les conditions utilisés.

Composés similaires :

Bromhydrate de 4-(bromométhyl)pyridine : Structure similaire, mais avec le groupe bromométhyle directement lié au cycle pyridine.

Bromhydrate de 2-(bromométhyl)pyridine : Structure similaire, mais avec le groupe bromométhyle lié à la position 2 du cycle pyridine.

Chlorhydrate de 4-(chlorométhyl)pyridine : Structure similaire, mais avec un groupe chlorométhyle au lieu d'un groupe bromométhyle.

Unicité : Le bromhydrate de 2-(4-(bromométhyl)phényl)pyridine est unique en raison de la présence à la fois d'un cycle phényle et d'un cycle pyridine, ce qui lui confère une réactivité et des applications distinctes par rapport à d'autres composés similaires. La combinaison de ces caractéristiques structurales permet des transformations chimiques polyvalentes et un large éventail d'applications dans divers domaines de la recherche.

Mécanisme D'action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reagents and conditions used.

Comparaison Avec Des Composés Similaires

4-(Bromomethyl)pyridine hydrobromide: Similar structure but with the bromomethyl group directly attached to the pyridine ring.

2-(Bromomethyl)pyridine hydrobromide: Similar structure but with the bromomethyl group attached to the 2-position of the pyridine ring.

4-(Chloromethyl)pyridine hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 2-(4-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a phenyl ring and a pyridine ring, which provides distinct reactivity and applications compared to other similar compounds. The combination of these structural features allows for versatile chemical transformations and a wide range of applications in various fields of research.

Propriétés

Numéro CAS |

53006-07-8 |

|---|---|

Formule moléculaire |

C12H11Br2N |

Poids moléculaire |

329.03 g/mol |

Nom IUPAC |

2-[4-(bromomethyl)phenyl]pyridine;hydrobromide |

InChI |

InChI=1S/C12H10BrN.BrH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9H2;1H |

Clé InChI |

BUFCBHYLGQIKFP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr.Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)